Cas no 73-34-7 ((3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol)

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol structure
73-34-7 structure
Product Name:(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
CAS No:73-34-7
Molecular Formula:C6H12O5
Molecular Weight:164.15648
CID:859598
PubChem ID:25310

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Properties

Names and Identifiers

    • Rhaminopyranose, L-
    • 6-Deoxy-L-mannopyranose
    • Nsc 287050
    • 6-methyloxane-2,3,4,5-tetrol
    • 6-deoxy-L-mannose
    • Rh2(O2C(CH2)4CH3)4
    • rhamnopyranoside
    • Rhodium() hexanoate dimer
    • rhodium(II) hexanoate
    • (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
    • DTXCID5022647
    • L-(+)-RHAMNOSE
    • CHEBI:26546
    • 73-34-7
    • Rhamnose
    • Rha
    • 6-Deoxy-DL-mannose
    • Uridine diphosphate rhamnose
    • Deoxymannose
    • DL-Rhamnose
    • DTXCID501477194
    • Rhamnopyranose
    • P-(6-deoxy-beta-L-mannopyranosyl) ester
    • isodulcit
    • ramnose
    • 6-Deoxy-Mannose
    • BS-10029
    • DTXSID801019197
    • DL-Mannose, 6-deoxy-
    • alpha-L-Rhamnose
    • L-Rha
    • 6-deoxy-l(+)-mannose
    • L-Rhamnopyranose
    • Mannose, 6-deoxy-
    • CHEBI:62345
    • P-(6-deoxy-b-L-mannopyranosyl) ester
    • L-Mannopyranose, 6-deoxy-
    • AKOS017343737
    • CHEBI:62346
    • 10485-94-6
    • Mono(6-deoxy-beta-L-mannopyranosyl) ester
    • L-(+)-Rhamnose Hydrate = 6-Deoxy-L-mannose Monohydrate
    • 6-Deoxy-L-Mannopyranoside
    • 6-Deoxy-Mannopyranoside
    • L-(+)-Rhamnose 1-hydrate
    • C00507
    • L-Rhamnose
    • L-rhamnoses
    • SCHEMBL713153
    • 6-Deoxyhexopyranose
    • Epitope ID:225177
    • l-rhamnose for biochemistry
    • EN300-1697438
    • Mono(6-deoxy-b-L-mannopyranosyl) ester
    • 6-Deoxy-Mannopyranose
    • NSC-287050
    • 6-Deoxy-a-D-talose
    • Hexopyranose, 6-deoxy-
    • 6-DEOXY-L-[3-13C]GALACTOSE
    • (-)-Fucose
    • CHEMBL273741
    • 6dHexose
    • NSC287050
    • NSC1219
    • AKOS005612979
    • 6-deoxy-hexose
    • FT-0621102
    • NS00082780
    • NSC-1219
    • DTXSID00862943
    • 149458-07-1
    • 6-Deoxy-Hexopyranoside
    • 97466-79-0
    • VS-02259
    • D-6-Deoxygalactose; D-Fucose; Rhodeose
    • 3713-31-3
    • 6-Deoxy-Hexopyranose
    • 6-DEOXY-L-[UL-13C6]GALACTOSE
    • MFCD00069812
    • SCHEMBL21126155
    • DeoxyHex
    • SCHEMBL435173
    • 6-DEOXY-L-[6-13C]GALACTOSE
    • 6-methyltetrahydropyran-2,3,4,5-tetraol
    • 6-DEOXY-L-[2-13C]GALACTOSE
    • CHEBI:23628
    • FT-0627607
    • NCI60_002352
    • 6dHex
    • 162427-44-3
    • 6-Deoxyhexopyranose #
    • FUCOSE,L
    • deoxyhexoses
    • SHZGCJCMOBCMKK-UHFFFAOYSA-N
    • 6-Desoxygalactose; L-(-)-Fucose; L-Galactomethylose
    • Deoxyhexose
    • (3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol
    • SY317455
    • InChIKey: SHZGCJCMOBCMKK-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3
    • SMILES: CC1C(C(C(C(O1)O)O)O)O

Computed Properties

  • Exact Mass: 164.06846
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 164.06847348g/mol
  • Heavy Atom Count: 11
  • Complexity: 139
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.1
  • Topological Polar Surface Area: 90.2Ų

Experimental Properties

  • LogP: -2.19380
  • PSA: 90.15

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1697438-0.05g
(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
73-34-7
0.05g
$25.0 2023-09-20

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